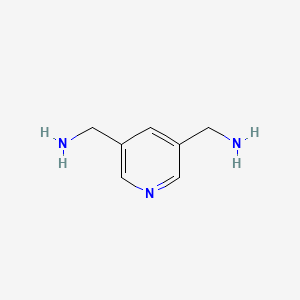

3,5-Bis(aminométhyl)pyridine

Vue d'ensemble

Description

3,5-Bis(aminomethyl)pyridine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with aminomethyl groups. This structure allows it to act as a ligand in coordination chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3,5-bis(aminomethyl)pyridine can be achieved through various methods. For instance, a novel derivative of 3,5-dibromopyridine was synthesized via a Pd(0) catalyzed cross-coupling reaction, leading to the formation of 3,5-bis(2,5-dimethylphenyl)pyridine . Additionally, optically active triamines derived from 2,6-bis(aminomethyl)pyridine were synthesized, and their complex formation with Cu(II) was studied . Furthermore, hyperbranched polyelectrolytes were synthesized from 3,5-bis(bromomethyl)pyridine hydrobromide through poly(N-alkylation), demonstrating the reactivity of this compound .

Molecular Structure Analysis

The molecular structure of derivatives of 3,5-bis(aminomethyl)pyridine has been characterized using various spectroscopic techniques. X-ray crystallography was used to determine the structure of 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one, a derivative prepared via a solventless synthesis method . Additionally, the structure of a bis(arylimino)pyridine Ru(III) chloride compound was elucidated using analytical and spectroscopic studies, including IR, UV-vis, and ESI-MS .

Chemical Reactions Analysis

The chemical reactivity of 3,5-bis(aminomethyl)pyridine derivatives has been explored in various contexts. For example, the bis(arylimino)pyridine ligand was used to synthesize a Ru(III) complex, which showed significant in vitro cytotoxicity against a range of cancer cell lines . The study of aminomethylation and hydroxymethylation reactions in the 2-alkyl-3-pyridinol series also revealed the formation of bis(dialkylaminomethyl) derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,5-bis(aminomethyl)pyridine have been extensively studied. For instance, polyimides containing pyridine moieties exhibited excellent solubility in polar solvents and formed strong, transparent films with good thermal stability . The novel polyimides derived from a pyridine-containing aromatic dianhydride monomer showed low dielectric constants and outstanding mechanical properties . Additionally, the molecular electrostatic potential mapping of 3,5-bis(2,5-dimethylphenyl)pyridine indicated favorable sites for nucleophilic attack .

Applications De Recherche Scientifique

Chimie Médicinale

3,5-Bis(aminométhyl)pyridine: est un composant polyvalent en chimie médicinale. Il est utilisé pour synthétiser des ligands qui peuvent se lier à diverses cibles biologiques. Par exemple, il peut être transformé en bases de Schiff, qui sont connues pour leur large éventail d'activités biologiques, y compris des propriétés antibactériennes, antivirales et anticancéreuses .

Recherche Agrochimique

En recherche agrochimique, les dérivés de la pyridine jouent un rôle crucial dans le développement de nouveaux pesticides et herbicides. Les propriétés uniques de This compound en font un candidat pour la création de composés qui peuvent protéger les cultures contre les ravageurs et les maladies .

Méthodes Analytiques

Ce composé est également important en chimie analytique, où il peut être utilisé comme standard ou réactif dans les techniques chromatographiques pour la détection et la quantification de diverses substances .

Recherche en Biochimie

En biochimie, This compound est utilisé pour étudier les mécanismes enzymatiques et les voies métaboliques. Il sert de mimétique pour les composés naturels, aidant à élucider les processus biochimiques au sein des organismes vivants .

Applications Pharmaceutiques

Les applications pharmaceutiques de This compound incluent son utilisation comme intermédiaire dans la synthèse de médicaments. Il est particulièrement précieux dans la création de médicaments qui ciblent le système nerveux central, en raison de sa capacité à traverser la barrière hémato-encéphalique .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that this compound is basic and is often used as a ligand in organic synthesis .

Mode of Action

3,5-Bis(aminomethyl)pyridine interacts with its targets to catalyze reactions and prepare metal complexes . It can be used in organic synthesis to catalyze the addition reaction of aldehydes and ketones, Michael addition reaction, etc .

Result of Action

It is known that this compound can catalyze various reactions in organic synthesis .

Action Environment

It should be stored in a dry, well-ventilated place, away from fire and oxidizing agents .

Propriétés

IUPAC Name |

[5-(aminomethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFFNLXWZKPRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635070 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94413-66-8 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

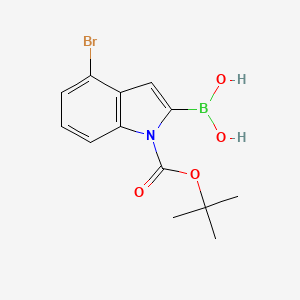

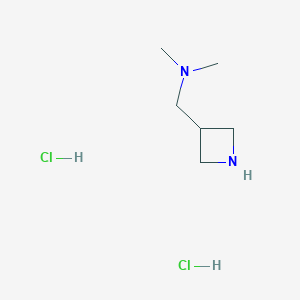

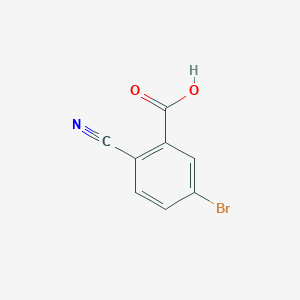

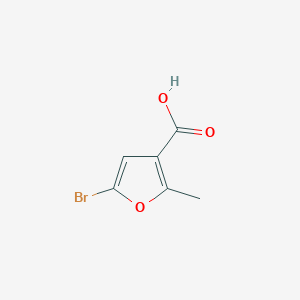

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

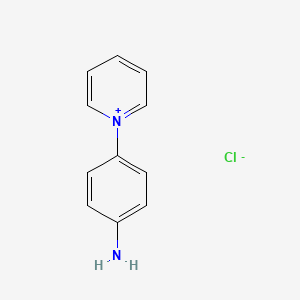

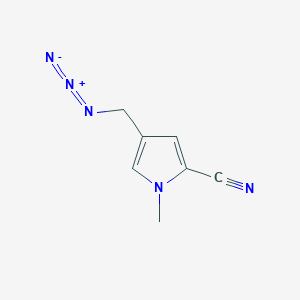

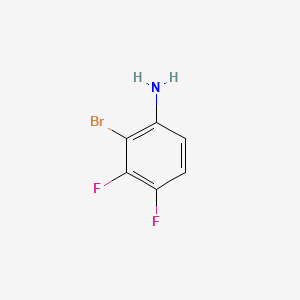

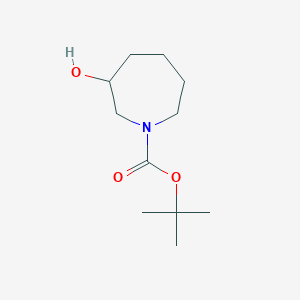

Feasible Synthetic Routes

Q & A

Q1: How does the position of 3,5-bis(aminomethyl)pyridine on the cyclodextrin dimer affect the dioxygen affinity of the resulting supramolecular complex?

A1: The research [] indicates that when 3,5-bis(aminomethyl)pyridine is used as a linker at the 2,2' or 3,3' positions of a cyclodextrin dimer, it results in a supramolecular complex with lower dioxygen affinity compared to complexes where an imidazole linker is present at the 3 and 3' positions. The study synthesized a specific cyclodextrin dimer, Py3NHCD, using 3,5-bis(aminomethyl)pyridine to link two per-O-methylated β-cyclodextrin units. This dimer, when complexed with tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS), exhibited a lower dioxygen affinity (P(1/2)(O2) = 70 ± 5 Torr) compared to its imidazole-linked counterpart, Im3NHCD (P(1/2)(O2) = 1.5 ± 0.1 Torr). This suggests that both the chemical nature (imidazole vs. pyridine) and the specific position of the linker on the cyclodextrin units significantly influence the dioxygen binding properties of the resulting supramolecular complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.